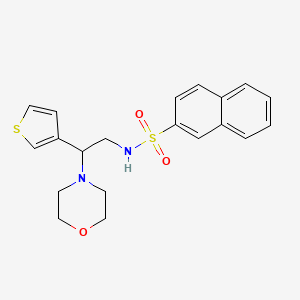

N-(2-吗啉基-2-(噻吩-3-基)乙基)萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

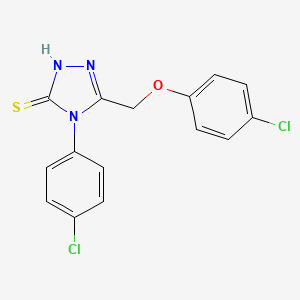

“N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains a morpholine moiety, which is a six-member aliphatic saturated ring with the formula C4H9NO . It also contains a thiophene moiety, which is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Synthesis Analysis

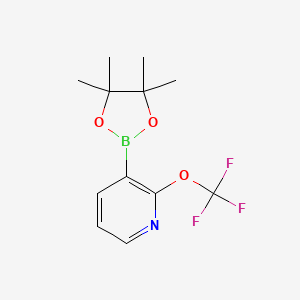

The synthesis of such compounds often involves complex reactions. For instance, the synthesis of similar compounds bearing N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety in the 7-position of the quinolone ring has been reported . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis

The molecular structure of “N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide” would be complex due to the presence of multiple functional groups. The morpholine and thiophene moieties would contribute significantly to the overall structure .Chemical Reactions Analysis

The chemical reactions involving “N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide” would likely be complex and varied. For instance, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide” would be influenced by its complex structure. For instance, the presence of the morpholine and thiophene moieties would likely impact its solubility, stability, and reactivity .科学研究应用

蛋白质激酶抑制

萘磺酰胺,包括与 N-(2-吗啉-2-(噻吩-3-基)乙基)萘-2-磺酰胺相关的化合物,已被研究其抑制蛋白激酶的潜力。研究表明,这些化合物可以显着抑制 cAMP 依赖性、cGMP 依赖性和 Ca2+-磷脂依赖性蛋白激酶,某些衍生物对特定蛋白激酶表现出选择性抑制。这表明在调节与蛋白激酶活性相关的各种生理过程和疾病中具有潜在应用(Hidaka 等,1984)。

荧光探测和成像

与 N-(2-吗啉-2-(噻吩-3-基)乙基)萘-2-磺酰胺在结构上相关的化合物已被开发为生物应用的荧光探针。此类应用之一涉及活细胞中溶酶体硫化氢的比例成像,其中探针的设计允许选择性和灵敏地检测 H2S,突出了其在研究 H2S 相关生理和病理过程中的潜力(Gao 等,2018)。

超分子化学

萘磺酰胺衍生物的灵活性和结构特征使其成为超分子化学中的合适构建块。研究表明,它们在形成链、层和通道等不同结构中的应用,有助于开发具有新特性的材料(Białek 等,2013)。

抗癌活性

对萘磺酰胺衍生物的研究还探索了它们在抗癌治疗中的潜力。某些化合物已显示出对各种癌细胞系的有效活性,表明它们作为化疗剂的潜力。抑制 DNA-PK 和 PI3K 等关键酶的能力突出了它们的治疗相关性(Morrison 等,2016)。

谷胱甘肽反应探针

基于萘酰亚胺的荧光探针,结合吗啉和亚砜等元素,已被开发为选择性响应谷胱甘肽。这表明它们在监测生物系统中的氧化应激和谷胱甘肽水平中具有潜在的应用,提供了对细胞氧化还原状态和相关病理学的见解(Liu 等,2018)。

作用机制

未来方向

The future directions for “N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide” could be vast and varied. Given the promising antibacterial activity of similar compounds , it could be explored further for potential applications in the field of medicine. Additionally, given the role of thiophene-mediated molecules in the advancement of organic semiconductors , there could be potential applications in the field of electronics as well.

属性

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c23-27(24,19-6-5-16-3-1-2-4-17(16)13-19)21-14-20(18-7-12-26-15-18)22-8-10-25-11-9-22/h1-7,12-13,15,20-21H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPMHPVBJJCPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2859657.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2859664.png)

![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)

![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2859676.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)